2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile
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Overview
Description
2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, chlorophenyl, methoxyphenyl, and methyl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and methylamine.
Amination: Introduction of the amino group at the 2-position of the nicotinonitrile core can be done using reagents like ammonia or primary amines under suitable conditions.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors with catalysts like palladium on carbon.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the substituents used.
Scientific Research Applications
2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-chlorophenyl)-4-phenyl-5-methylnicotinonitrile
- 2-Amino-6-(4-methoxyphenyl)-4-phenyl-5-methylnicotinonitrile
- 2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-ethylnicotinonitrile
Uniqueness
2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylnicotinonitrile is unique due to the specific combination of functional groups attached to the nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-12-18(13-5-9-16(25-2)10-6-13)17(11-22)20(23)24-19(12)14-3-7-15(21)8-4-14/h3-10H,1-2H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESZOXQUCDTGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=C(C=C2)Cl)N)C#N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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